molecular formula C22H17ClN2O3S B285165 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

Cat. No. B285165
M. Wt: 424.9 g/mol
InChI Key: SAPDVJHXJCOBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate in cancer cells is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of topoisomerase I and II enzymes, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity and can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines and can be used as a potential lead compound for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate. One of the most promising directions is the development of new anti-cancer drugs based on the structure of this compound. This compound can be used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. Another future direction is the study of the mechanism of action of this compound in cancer cells. Further studies are needed to fully understand the molecular mechanisms underlying the anti-cancer activity of this compound. Finally, the study of the potential applications of this compound in other fields such as neuroprotection and inflammation is also an area of future research.

Synthesis Methods

The synthesis of 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been reported using various methods. One of the most common methods involves the reaction of 2-chlorobenzyl bromide with 4-oxo-5-phenylthieno[2,3-d]pyrimidine-3-carboxylic acid in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. This reaction results in the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various animal models.

properties

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

(2-chlorophenyl)methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate

InChI

InChI=1S/C22H17ClN2O3S/c1-14(22(27)28-11-16-9-5-6-10-18(16)23)25-13-24-20-19(21(25)26)17(12-29-20)15-7-3-2-4-8-15/h2-10,12-14H,11H2,1H3

InChI Key

SAPDVJHXJCOBJL-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC1=CC=CC=C1Cl)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1Cl)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4

Origin of Product

United States

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